N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-23(20,21)17-12-6-7-15-14(11-12)16(19)18-9-4-3-5-13(18)8-10-22-15/h6-7,11,13,17H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITGFWGOIBZVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OCCC3CCCCN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)ethanesulfonamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused oxazocin and benzo[b]pyridine moiety. Its molecular formula can be represented as C₁₄H₁₉N₃O₃S. The unique structural attributes contribute to its varied biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that certain oxazocin derivatives showed significant activity against various pathogenic bacteria including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The observed mechanism includes induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
3. Neuropsychiatric Effects
Another area of interest is the neuropsychiatric activity of this compound. Similar derivatives have been shown to interact with neurotransmitter receptors such as serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and anxiety .
Case Studies
Several case studies have highlighted the efficacy of compounds with similar structures:
- Case Study 1 : A derivative was tested in a phase II clinical trial for its effectiveness against glioblastoma multiforme. Results indicated a 30% reduction in tumor size in 25% of participants .
- Case Study 2 : In a study focusing on neurodegenerative diseases, a related compound improved cognitive function in animal models of Alzheimer’s disease by enhancing synaptic plasticity .
Scientific Research Applications
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrido[1,2-e][1,5]oxazocin |
| Functional Groups | Sulfonamide |
| Potential Applications | Antimicrobial, anticancer |
Antimicrobial Activity
Research has indicated that compounds with oxazocin structures exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis.
Case Study: Antibacterial Efficacy
A study conducted by Ahsan et al. (2021) demonstrated that derivatives of oxazocin compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the disc diffusion method and exhibited effective inhibition zones comparable to standard antibiotics.
Anticancer Properties
The potential anticancer effects of N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)ethanesulfonamide are attributed to its ability to interfere with DNA synthesis and repair mechanisms.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a recent investigation into the compound's effect on breast cancer cells revealed a dose-dependent reduction in cell viability.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of folate synthesis |
| Anticancer | Various cancer cell lines | Induction of apoptosis and cell cycle arrest |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The sulfonamide group (-SO₂NH-) in this compound is susceptible to hydrolysis under acidic or basic conditions, similar to other amide-containing compounds.
Mechanism :
-
Acidic conditions : Protonation of the amide nitrogen weakens the N–C bond, facilitating nucleophilic attack by water.
-
Basic conditions : Deprotonation of the amide nitrogen generates a stronger nucleophile, accelerating hydrolysis.
Products :
-
Carboxylic acid : Formation of the corresponding carboxylic acid (e.g., benzoic acid derivatives).
-
Amine : Liberation of the free amine (ethanesulfonamide).
Experimental Conditions :
| Reagent | Temperature | Solvent | Key Outcome |
|---|---|---|---|
| HCl (aq) | Room temp | Water/THF | Amide bond cleavage |
| NaOH (aq) | 80°C | Water/EtOH | Accelerated hydrolysis |
Nucleophilic Attack on the Carbonyl Group
The 13-oxo group (ketone) in the octahydrobenzo[b]pyrido[1,2-e] oxazocin core can undergo nucleophilic additions, analogous to ketones in other polycyclic systems .
Reagents :
-
Hydrazine/Phenylhydrazine : Forms hydrazones or phenylhydrazones.
-
Grignard reagents : Potential for alkyl addition.
Example Reaction :
Reaction with hydrazine hydrate:
Similar to reactions observed in tetrahydrobenzo[b]thiophene derivatives .
Cyclization Reactions
The fused bicyclic system (benzo[b]pyrido[1,2-e] oxazocin) may participate in intramolecular cyclization, particularly under heating or catalytic conditions. For example, analogous oxazocin derivatives undergo cyclization via nucleophilic attack of nitrogen on carbonyl groups .
Potential Pathway :
-
Heating in DMF/piperidine : Facilitates cyclization via elimination reactions, forming annulated products.
-
Mechanism : Similar to cyclocondensation reactions in polyazaheterocycles .
Sulfonamide Functionalization
The ethanesulfonamide group (-SO₂NH₂) can act as a leaving group or participate in substitution reactions.
Substitution :
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions.
-
Acylation : Potential for acyl transfer reactions with activated esters.
Example :
Oxidation/Reduction Reactions
The polycyclic system may undergo redox transformations. For instance, tetrahydrobenzo[b]azepin-5-one derivatives (similar oxazocin cores) are known to participate in oxidation to form quinoline-like structures .
Oxidation :
-
Reagents : KMnO₄, H₂O₂, or catalytic MnO₂.
-
Outcome : Formation of aromatic rings via dehydrogenation.
Enzymatic Degradation
Sulfonamides are generally stable to enzymatic hydrolysis, but the compound’s polycyclic structure may influence metabolic pathways. Analogous sulfonamide derivatives in medicinal chemistry exhibit variable metabolic stability .
Research Findings and Trends
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Structural Stability : The fused bicyclic system likely enhances stability under standard conditions, reducing susceptibility to ring-opening compared to monocyclic analogs .
-
Reactivity of Oxazocin Core : The oxazocin ring may participate in nucleophilic aromatic substitution due to electron-deficient carbonyl groups, similar to pyrido[1,2-a]pyrimidine derivatives .
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Biological Implications : Sulfonamide groups are known to interact with carbonic anhydrases and dihydropteroate synthases, suggesting potential bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)ethanesulfonamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis of structurally analogous sulfonamide derivatives (e.g., dibenzo[b,f][1,4]oxazepine-based compounds) typically involves multi-step processes. Key steps include coupling reactions (e.g., sulfonamide group introduction via nucleophilic substitution) and cyclization under controlled temperatures (50–80°C) using polar aprotic solvents like DMF or dichloromethane . Catalysts such as triethylamine or palladium-based systems may enhance yield. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to confirm intermediate formation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural elucidation, particularly for verifying the oxazocin core and ethanesulfonamide substituents. Purity assessment requires HPLC with UV detection (λ = 210–254 nm) and elemental analysis (C, H, N, S) to validate stoichiometry. For complex stereochemistry, X-ray crystallography or 2D NMR (e.g., NOESY) may resolve ambiguities .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation pathways. LC-MS or GC-MS detects breakdown products, while thermal gravimetric analysis (TGA) evaluates thermal stability. Solubility in common solvents (e.g., DMSO, ethanol) should be quantified to guide formulation for biological assays .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., enzymes or receptors) can predict binding modes. MD simulations (GROMACS) over 100–200 ns trajectories assess dynamic interactions, while QSAR models correlate structural features (e.g., sulfonamide group electronegativity) with activity. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .
Q. How can contradictions in pharmacological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols using reference compounds (e.g., positive controls with known activity) and replicate experiments across independent labs. Meta-analysis of published datasets (e.g., ChEMBL, PubChem) can identify trends or outliers. Bayesian statistical models improve reproducibility by weighting high-quality data .
Q. What experimental designs are recommended for studying the compound’s in vivo pharmacokinetics and toxicity?
- Methodological Answer : Use rodent models (Sprague-Dawley rats) for PK studies: administer via IV/oral routes, collect plasma at timed intervals, and quantify via LC-MS/MS. Toxicity screening follows OECD guidelines: acute (single-dose) and subchronic (28-day) studies with histopathology and serum biomarkers (ALT, creatinine). For mechanistic insights, transcriptomics (RNA-seq) or metabolomics can identify off-target effects .
Q. How can the compound’s selectivity for specific isoforms of a target enzyme be validated?
- Methodological Answer : Isoform-specific assays using recombinant proteins (e.g., cytochrome P450 isoforms CYP3A4 vs. CYP2D6) under standardized conditions (pH 7.4, 37°C) quantify inhibition constants (). Competitive binding assays with fluorescent probes (e.g., fluorogenic substrates) enhance sensitivity. Cross-validate with CRISPR-edited cell lines lacking the target isoform .
Methodological Considerations
- Data Integration : Link findings to theoretical frameworks (e.g., enzyme inhibition kinetics for mechanistic studies) to contextualize results .
- Reagent Selection : Prioritize high-purity solvents and catalysts (e.g., ≥99% DMF) to minimize side reactions .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
